REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([CH2:18][OH:19])[N:11]([C:14]([CH2:15][Cl:16])=[O:17])[CH2:12][CH2:13]1.[C:26]([OH:27])(=[O:28])[CH3:29].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:20][C:21]([CH3:22])([O-:23])[CH3:24].[K+:25]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]2[N:11]([CH2:12][CH2:13]1)[C:14](=[O:17])[CH2:15][O:19][CH2:18]2
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Name
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CC(C)(C)OC(=O)N1CCN(C(=O)CCl)C(CO)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C(=O)CCl)C(CO)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCN2C(=O)COCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([CH2:18][OH:19])[N:11]([C:14]([CH2:15][Cl:16])=[O:17])[CH2:12][CH2:13]1.[C:26]([OH:27])(=[O:28])[CH3:29].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:20][C:21]([CH3:22])([O-:23])[CH3:24].[K+:25]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]2[N:11]([CH2:12][CH2:13]1)[C:14](=[O:17])[CH2:15][O:19][CH2:18]2
|
Name
|
CC(C)(C)OC(=O)N1CCN(C(=O)CCl)C(CO)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C(=O)CCl)C(CO)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCN2C(=O)COCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |